(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reduction of 1-Methyl-1H-imidazol-4-carboxylic acid. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of alcohols or amines.
Substitution: The imidazole and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol involves interactions with various molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activities. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.
Pyrazole derivatives: Compounds such as celecoxib and pyrazole itself are structurally related.
Uniqueness
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to the combination of both imidazole and pyrazole rings in a single molecule. This dual functionality can lead to a broader range of biological activities and synthetic applications compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-methylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-4-7(9-5-12)8(13)6-2-10-11-3-6/h2-5,8,13H,1H3,(H,10,11) |
InChI Key |
XGRSGOZRSACIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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